3-(1H-Tetrazol-5-yl)phenol
Overview
Description
“3-(1H-Tetrazol-5-yl)phenol” is a chemical compound with the CAS Number: 96859-34-6. It has a molecular weight of 162.15 and its IUPAC name is 3-(1H-tetraazol-5-yl)phenol . The compound is solid in physical form .
Synthesis Analysis
The synthesis of “this compound” related compounds has been reported in several studies. For instance, new complexes have been solvothermally synthesized via in situ nitration from 4-(1H-tetrazol-5-yl)phenol, this compound, and 2-(1H-tetrazol-5-yl)phenol precursors as well as nitrate salts as nitration reagents .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6N4O/c12-6-3-1-2-5(4-6)7-8-10-11-9-7/h1-4,12H, (H,8,9,10,11) and the InChI key is IZORRBUQWFSCII-UHFFFAOYSA-N . The SMILES string representation is Oc1cccc(c1)-c2nnn[nH]2 .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a dry environment at a temperature between 2-8°C . The compound has a flash point of 217.5°C .
Scientific Research Applications
Synthesis and Characterization
3-(1H-Tetrazol-5-yl)phenol and its derivatives are synthesized for their unique properties and applications in chemistry. For instance, tetrazole compounds are synthesized using various raw materials and characterized by techniques like NMR to confirm their structure. These compounds are of interest due to their potential applications in fields such as materials science and medicinal chemistry (Wen Yong-hong, 2012; Yao Ru-fu, 2009).
Materials Science
In materials science, the luminescent properties of this compound derivatives have been explored. A study on a novel Pb(ii)-organic framework demonstrates its potential as a dual-functional sensor for detecting nitroaromatic explosives (NACs) and Fe3+ ions, showcasing high selectivity and sensitivity. This application highlights the importance of these compounds in environmental and biological sensing (Xuan Luo et al., 2017).
Biological Activities
The biological activities of tetrazole derivatives, including antimicrobial and anti-inflammatory effects, have been investigated. These studies involve the synthesis of novel compounds and testing their biological efficacy, providing insights into their potential therapeutic applications (Baker Jawabrah Al-Hourani et al., 2020; Shweta M Patil et al., 2021).
Environmental and Sensing Applications
Some studies focus on the environmental applications of this compound derivatives, such as their use in corrosion inhibition for metals. These theoretical and experimental investigations provide valuable information on the protective abilities of these compounds against corrosion, emphasizing their importance in industrial applications (M. I. Elusta, 2019).
Safety and Hazards
“3-(1H-Tetrazol-5-yl)phenol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Tetrazole derivatives have been known to interact with various biological targets . More research is needed to identify the specific targets of this compound.
Biochemical Pathways
Tetrazoles have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids, and both tetrazole tautomers may serve as substrates for N-glucuronidation .
Pharmacokinetics
The compound is a solid at room temperature , which may influence its bioavailability
Result of Action
It’s known that tetrazole derivatives can exhibit a wide range of biological activities . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of 3-(1H-Tetrazol-5-yl)phenol can be influenced by various environmental factors. For instance, the compound is stable under normal temperatures and should be stored in a dry environment . Its reactivity may also be influenced by the presence of other chemicals in its environment .
properties
IUPAC Name |
3-(2H-tetrazol-5-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-6-3-1-2-5(4-6)7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZORRBUQWFSCII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541300 | |
Record name | 3-(2H-Tetrazol-5-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
96859-34-6 | |
Record name | 3-(2H-Tetrazol-5-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(1H-Tetrazol-5-yl)phenol contribute to the formation of different MOF structures?
A1: In the study [], this compound acts as a precursor for the in situ generation of 2,4,6-trinitro-3-(1H-tetrazol-5-yl)phenol (H2L2) through nitration. H2L2 then acts as a ligand, coordinating with silver ions to form the 3D framework structure of [Ag8(L3)4(H2O)]n (complex 8). The positioning of the nitro groups and the tetrazole ring on the phenol influences the ligand's coordination geometry and ultimately dictates the final 3D structure of the MOF. This highlights how subtle variations in ligand structure can lead to diverse MOF architectures.
Q2: Does the nitration of this compound impact the material properties of the resulting MOFs?
A2: Yes, the in situ nitration of this compound significantly influences the properties of the resulting MOFs. While the research [] focuses on structural characterization, it suggests that the presence of nitro groups in the ligand contributes to the framework's stability and influences its luminescent properties. Further investigation into the impact of nitration on other material properties like porosity, gas adsorption, and catalytic activity could provide valuable insights.
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